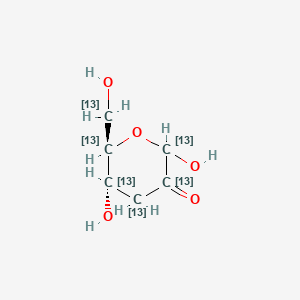
3-Deoxyglucosone-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Deoxyglucosone-13C6 is a stable isotope-labeled compound, specifically a derivative of 3-Deoxyglucosone. This compound is notable for its role as a glycating agent, which means it can react with proteins and other biomolecules to form advanced glycation end-products (AGEs). These AGEs are implicated in various diseases, including diabetes and its complications .
准备方法
The synthesis of 3-Deoxyglucosone-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of 3-Deoxyglucosone. One common method for synthesizing such isotopically labeled compounds is through the acetylation of [13C6]-glucose using acetic anhydride and pyridine . This method ensures the incorporation of the carbon-13 isotopes into the glucose molecule, which is then converted into this compound through a series of chemical reactions.
化学反应分析
3-Deoxyglucosone-13C6 undergoes several types of chemical reactions, primarily due to its reactive dicarbonyl structure. These reactions include:
Oxidation: this compound can be oxidized to form various AGEs.
Reduction: It can be reduced under specific conditions, although this is less common.
Glycation: This is the most significant reaction, where this compound reacts with proteins to form AGEs.
Common reagents used in these reactions include reducing sugars and primary amino groups in biomolecules. The major products formed from these reactions are AGEs, which can lead to structural and functional alterations in proteins .
科学研究应用
3-Deoxyglucosone-13C6 has several scientific research applications:
Chemistry: It is used as a reference material in studies involving glycation and AGE formation.
Biology: Researchers use it to study the effects of glycation on proteins and other biomolecules.
Medicine: It is used to investigate the role of AGEs in diseases such as diabetes, atherosclerosis, and Alzheimer’s disease.
Industry: It is employed in the development of diagnostic tools and therapeutic agents targeting AGEs
作用机制
The primary mechanism by which 3-Deoxyglucosone-13C6 exerts its effects is through glycation. This process involves the non-enzymatic reaction between the compound and proteins, leading to the formation of AGEs. These AGEs can cause oxidative stress and structural alterations in proteins, compromising their normal function. For example, this compound can interfere with insulin signaling and attenuate insulin action on glucose-induced glucagon-like peptide-1 secretion .
相似化合物的比较
3-Deoxyglucosone-13C6 is similar to other glycating agents such as methylglyoxal. Both compounds are potent precursors of AGEs and contribute significantly to AGE formation. this compound is unique due to its specific isotopic labeling, which makes it particularly useful in research applications requiring precise tracking of molecular interactions .
Similar compounds include:
Methylglyoxal: Another potent glycating agent involved in AGE formation.
1-(1’-Pyrrolidinyl)-2-propanone: Formed through retro-aldol reactions of Amadori compounds.
属性
分子式 |
C6H10O5 |
|---|---|
分子量 |
168.10 g/mol |
IUPAC 名称 |
(5S,6R)-2,5-dihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-one |
InChI |
InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5+,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
UHPMJDGOAZMIID-ICHFKKNJSA-N |
手性 SMILES |
[13CH2]1[13C@@H]([13C@H](O[13CH]([13C]1=O)O)[13CH2]O)O |
规范 SMILES |
C1C(C(OC(C1=O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)


